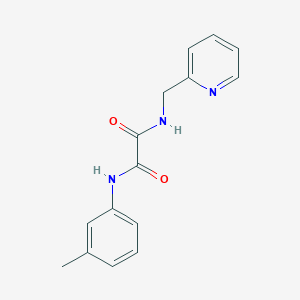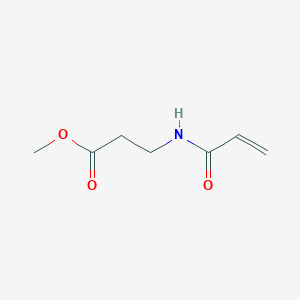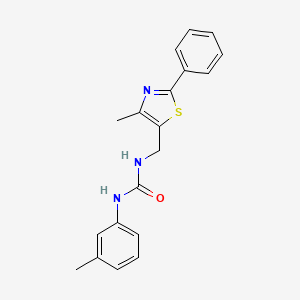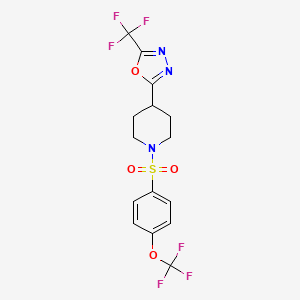
N-Pyridin-2-ylmethyl-N'-m-tolyl-oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as a potent promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process exhibits excellent chemoselectivity between aryl iodides and aryl bromides and tolerates a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).
Coordination Chemistry
Research on pyridine-2,4,6-tricarboxylic acid and Zn(II) salts has revealed that the presence of pyridine can influence the formation of coordination polymers and discrete carboxylate-bridged structures. These findings emphasize the role of pyridine derivatives in directing the assembly of complex coordination architectures (Ghosh, Savitha, & Bharadwaj, 2004).
Material Science and Sensing
Pyridinium salts, including derivatives of pyridine, have been recognized for their significant roles across various research domains, from synthesis and reactivity to applications in materials science and biological areas. These compounds are involved in the production of pyridinium ionic liquids, anti-microbial and anti-cancer agents, and components in gene delivery systems (Sowmiah, Esperança, Rebelo, & Afonso, 2018).
Environmental Applications
The degradation mechanism of pyridine in drinking water by dielectric barrier discharge (DBD) systems has been studied, demonstrating that pyridine can be efficiently removed from water. This process highlights the oxidation strength of ozone and hydroxyl radicals produced by DBD, offering insights into the treatment of nitrogen heterocyclic compounds in water supplies (Li, Yi, Yi, Zhou, & Wang, 2017).
Pharmaceutical and Biological Research
In pharmaceutical research, pyridine derivatives are explored for their potential as bioactive molecules. Studies on the synthesis, crystal structure, and biological activities of pyridyl compounds have provided valuable information for the development of new therapeutic agents (Abu-Melha, 2018).
Mécanisme D'action
Target of Action
N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide, also known as BPMO, is primarily used as a ligand in copper-catalyzed N-arylation reactions . The primary targets of this compound are oxazolidinones and amides .
Mode of Action
BPMO interacts with its targets by facilitating the N-arylation of oxazolidinones and amides with (hetero)aryl iodides . This interaction results in excellent chemoselectivity between aryl iodides and aryl bromides and tolerates a wide range of functional groups .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of oxazolidinone derivatives . These derivatives are important in various biochemical processes, including the synthesis of other organic compounds.
Result of Action
The primary result of BPMO’s action is the successful N-arylation of oxazolidinones and amides with (hetero)aryl iodides . This leads to the formation of new compounds with a wide range of functional groups, expanding the possibilities for further chemical reactions and syntheses.
Propriétés
IUPAC Name |
N'-(3-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-5-4-7-12(9-11)18-15(20)14(19)17-10-13-6-2-3-8-16-13/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVZQWTQNRKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)
![N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2833194.png)


![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)

![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2833204.png)
![1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-propylcyclobutanecarboxamide](/img/structure/B2833205.png)
![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)
